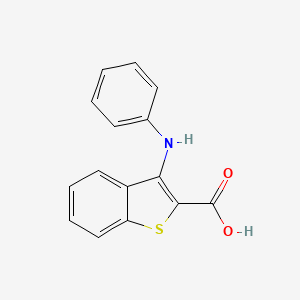

3-anilino-1-benzothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 3-anilino-1-benzothiophene-2-carboxylic acid, can be achieved through different methods. A notable approach involves the chemoselective synthesis from related benzothiophene carboxylic acids using reducing agents or catalytic conditions that facilitate the formation of the desired compound with good yields and purity (Jayaraman, Sridharan, & Nagappan, 2010). Additionally, the cyclization of 2-amino thiophenols/anilines with β-diketones under Brønsted acid catalysis is another route to benzothiophene derivatives, highlighting the versatility of synthetic approaches (Mayo et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been elucidated through crystallographic studies. For example, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, showcasing the compound's complex 3D arrangement characterized by hydrogen-bonded dimers and further interactions through C–H⋯O and π⋯π interactions, which contribute to its stability and molecular properties (Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

Benzothiophene compounds, including this compound, participate in various chemical reactions that modify their structure and enhance their utility in different chemical contexts. For instance, ruthenium-catalyzed oxidative vinylation of thiophene carboxylic acids with alkenes through directed C-H bond cleavage demonstrates the regioselective modification of these compounds to yield vinylation products (Ueyama et al., 2011).

Physical Properties Analysis

The physical properties of this compound and related compounds are closely tied to their molecular structures. Investigations into the crystal engineering of anilic acids reveal insights into the stability, crystallinity, and molecular interactions of these compounds, shedding light on their solubility, melting points, and other physical characteristics relevant to their handling and application in various chemical processes (Zaman, Tomura, & Yamashita, 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under different conditions, and interaction with other chemical entities, are crucial for its application in synthesis and drug design. For example, the ruthenium-catalyzed oxidative vinylation reaction underscores the compound's ability to undergo selective C-H bond activation and functionalization, a property that is vital for constructing complex molecular architectures (Ueyama et al., 2011).

Propiedades

IUPAC Name |

3-anilino-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)14-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-14/h1-9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTCTUXROQMVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)

![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)

![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)

![1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)

![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)

![[4-(methylthio)phenyl][4-(pyridin-3-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5679822.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)

![6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)

![4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane](/img/structure/B5679842.png)

![2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5679870.png)

![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)